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molecular formula C18H20ClN3O2 B1512125 1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

1-(tert-Butyl)-3-((5-chloro-3-(hydroxymethyl)pyridin-2-yl)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B1512125
M. Wt: 345.8 g/mol
InChI Key: ZPDUZCIPSKYVDS-UHFFFAOYSA-N
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Patent
US09174989B2

Procedure details

To a suspension of 55 (3.0 g, 7.0 mmol) in ethanol (25 mL) was added NaBH4 (0.37 g) in one portion. The resulting suspension was stirred at room temperature for 1 h. The reaction was quenched by adding water (10 mL) followed by 6 N HCl solution in isopropanol (5 mL) slowly. The solution was warmed up to 40° C. and stirred for 3 h. The reaction mixture was mixed with MTBE (50 mL) and saturated aqueous NaCl (50 mL). The organic was separated and washed with water (50 mL). The solution was concentrated under vacuum at 50° C. and residue was triturated with hexane (30 mL). The resulting suspension was stirred at room temperature for 30 min. The precipitates were collected by filtration to give 56 (2.2 g, 86%) as a solid. 1H NMR (CDCl3, 400 MHz): δ 8.34 (s, 1H), 8.15 (d, J=4.9 Hz, 1H), 7.74 (s, 1H), 7.30 (d, J=7.1 Hz, 1H), 6.83 (t, J=5.7 Hz, 1H), 4.73 (dd, J=13.4, 4.9 Hz, 1H), 4.63 (dd, J=13.4, 5.7 Hz, 1H), 4.01 (t, J=6.1 Hz, 1H), 3.44 (dd, J=15.4, 5.2 Hz, 1H), 3.17 (dd, J=15.4, 7.2 Hz, 1H), 2.94 (t, J=5.5 Hz, 1H), 1.79 (s, 9H); 13C NMR (CDCl3, 100 MHz): δ 178.72, 159.12, 153.82, 146.45, 145.83 135.72, 135.32, 130.63, 130.27, 124.04, 117.33, 61.40, 58.70, 44.12, 34.01, 28.81.
Name
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.37 g
Type
reactant
Reaction Step Two
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2/[C:7](=[CH:14]\[C:15]2[C:20]([CH2:21][O:22]C3CCCCO3)=[CH:19][C:18]([Cl:29])=[CH:17][N:16]=2)/[C:6]1=[O:30])([CH3:4])([CH3:3])[CH3:2].[BH4-].[Na+]>C(O)C>[C:1]([N:5]1[C:9]2=[N:10][CH:11]=[CH:12][CH:13]=[C:8]2[CH:7]([CH2:14][C:15]2[C:20]([CH2:21][OH:22])=[CH:19][C:18]([Cl:29])=[CH:17][N:16]=2)[C:6]1=[O:30])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)N1C(/C(/C=2C1=NC=CC2)=C/C2=NC=C(C=C2COC2OCCCC2)Cl)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.37 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed up to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture was mixed with MTBE (50 mL) and saturated aqueous NaCl (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic was separated
WASH
Type
WASH
Details
washed with water (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under vacuum at 50° C.
CUSTOM
Type
CUSTOM
Details
residue was triturated with hexane (30 mL)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)N1C(C(C=2C1=NC=CC2)CC2=NC=C(C=C2CO)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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